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Compound of Interest

Compound Name: o-Tolyl benzoate

CAS No.: 617-02-7

Cat. No.: B1583764

Get Quote

Nomenclature & Structural Analysis
The precise identification of chemical entities is the first step in reproducible research. While

often referred to by its semi-systematic name, o-tolyl benzoate, the Preferred IUPAC Name

(PIN) is required for regulatory and database standardization.

IUPAC Derivation
The molecule is an ester derived from benzoic acid and 2-methylphenol (o-cresol).

Parent Acid: Benzoic acid

substituent becomes benzoate.

Alcohol Component: 2-Methylphenol

substituent becomes 2-methylphenyl.

Systematic Name:(2-Methylphenyl) benzoate[1]

Chemical Identifiers
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Registry Identifier Note

IUPAC Name (2-Methylphenyl) benzoate Preferred Name

Common Name o-Tolyl benzoate Widely used in commerce

CAS RN 617-02-7
Distinct from p-isomer (614-34-

6)

SMILES
CC1=CC=CC=C1OC(=O)C2=

CC=CC=C2

Molecular Formula

C

H

O

MW: 212.25 g/mol

Synthetic Pathways & Mechanism
The most robust method for synthesizing (2-methylphenyl) benzoate is the Schotten-Baumann

reaction. This protocol utilizes benzoyl chloride and o-cresol under basic conditions. The base

serves two critical roles: it acts as a catalyst to deprotonate the phenol (increasing

nucleophilicity) and as a scavenger to neutralize the HCl byproduct, driving the equilibrium

forward.

Reaction Mechanism (Nucleophilic Acyl Substitution)
Activation: The base deprotonates o-cresol to form the highly nucleophilic o-cresolate anion.

Attack: The phenoxide attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral

intermediate.

Elimination: The carbonyl reforms, expelling the chloride ion as a leaving group.

Graphviz Diagram: Synthetic Workflow
The following diagram outlines the logical flow of the synthesis and workup.
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Caption: Step-wise workflow for the Schotten-Baumann synthesis of (2-methylphenyl)

benzoate.

Physicochemical Characterization
Unlike its para-isomer (which is a solid melting at ~72°C), the ortho-isomer is often a liquid at

room temperature or a low-melting solid due to the steric disruption of crystal packing caused

by the ortho-methyl group.

Physical Properties Table
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Property Value Context

Physical State
Viscous Liquid / Low-melting

Solid

MP is often < 20°C depending

on purity.

Boiling Point 170–172 °C
@ 11 mmHg (Vacuum

distillation required)

Density ~1.09 g/mL @ 25 °C

Refractive Index 1.5700
Standard characterization

metric

Solubility

Soluble in Et

O, EtOH, CHCl

Insoluble in H

O

Spectroscopic Profile (Representative)
IR Spectrum: Strong absorption at 1735 cm

(Ester C=O stretch) and 1260 cm

(C-O-C stretch).

H NMR (400 MHz, CDCl

):

8.20 (d, 2H, ortho-benzoate protons)

7.40–7.65 (m, 3H, meta/para-benzoate protons)

7.10–7.30 (m, 4H, o-tolyl aromatic ring)

2.25 (s, 3H, Ar-CH

)

Reactivity Profile: The "Ortho Effect" & Photo-Fries
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For drug development professionals, the reactivity of this ester is significant. The ortho-methyl

group provides steric hindrance that retards hydrolysis compared to phenyl benzoate.

Furthermore, this molecule serves as a classic substrate for the Photo-Fries Rearrangement, a

radical-mediated isomerization used to synthesize hydroxybenzophenones (UV absorbers and

drug scaffolds).

Graphviz Diagram: Photo-Fries Rearrangement
Upon UV irradiation, the ester bond cleaves homolytically. The radical pair recombines at the

ortho or para positions of the phenol ring. Since one ortho position is blocked by the methyl

group, regioselectivity is altered.
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Caption: Mechanistic divergence in the Photo-Fries rearrangement of o-tolyl benzoate.

Experimental Protocol: Validated Synthesis
Safety Note: Benzoyl chloride is a lachrymator. Work in a fume hood. Pyridine is toxic and

flammable.

Materials
o-Cresol (10.8 g, 0.1 mol)
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Benzoyl chloride (14.0 g, 0.1 mol)

Sodium Hydroxide (10% aq. solution) or Pyridine (10 mL)

Dichloromethane (DCM) for extraction

Procedure (Schotten-Baumann Method)
Preparation: In a 250 mL round-bottom flask, dissolve o-cresol (0.1 mol) in 10% NaOH (50

mL). The solution will turn slightly yellow due to phenoxide formation.

Addition: Cool the flask to 0–5°C in an ice bath. Add benzoyl chloride (0.1 mol) dropwise

over 20 minutes with vigorous stirring. Rationale: Cooling prevents hydrolysis of the acid

chloride before it reacts with the phenoxide.

Reaction: Remove the ice bath and stir at room temperature for 1 hour. A phase separation

(oily layer) or precipitation indicates ester formation.

Workup:

Extract the mixture with DCM (3 x 30 mL).

Wash the organic layer with 5% NaHCO

(to remove unreacted acid) and then with water.

Dry over anhydrous MgSO

and filter.

Purification: Concentrate the solvent via rotary evaporation. The crude oil can be purified by

vacuum distillation (bp 170°C @ 11 mmHg) to yield pure (2-methylphenyl) benzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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